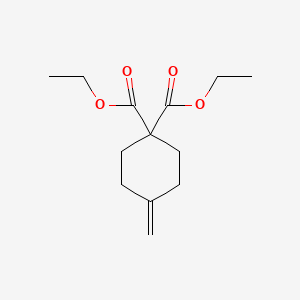
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate
Übersicht
Beschreibung
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate is a chemical compound with the CAS Number: 1354932-11-8 . It has a molecular weight of 240.3 and a chemical formula of C13H20O4 . The molecule contains a total of 37 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The InChI Code for Diethyl 4-methylenecyclohexane-1,1-dicarboxylate is 1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3 . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis, Antibacterial, and Antifungal Properties : Functionally substituted cyclohexane derivatives, such as diethyl 4-hydroxy-6-(hydroxyimino)-4-methyl-2-phenylcyclohexane-1,3-dicarboxylate, have been explored for their potential antimicrobial properties. A specific study revealed the synthesis of a novel compound through the reaction of a related diethyl cyclohexane derivative with toluene sulfonyl chloride, showcasing antimicrobial efficacy against Gram-negative bacteria, surpassing that against Gram-positive bacteria and fungi (Shoaib, 2019).
Structural Characterization : Another study focused on the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, including detailed structural determination by NMR spectroscopy and X-ray analysis of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate (Poplevina et al., 2009).
Chemical Reactions and Properties
Conformational Studies : Research into the conformational aspects of simple enamines derived from cyclohexene derivatives, such as 1-diethylaminocyclohexene, unveiled insights into the steric barriers and π-barrier to rotation, providing a deeper understanding of their chemical behavior (Anderson et al., 1988).
Synthesis of Cyclohexanedicarboxylates : A study presented the synthesis of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, highlighting the regioselective nature of the condensation reaction involved and the structural analysis of the resultant compounds (Ismiyev et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 4-methylidenecyclohexane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRDFXZGFZXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=C)CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)

![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)
![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2973048.png)
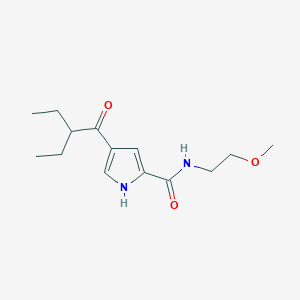
![2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2973050.png)
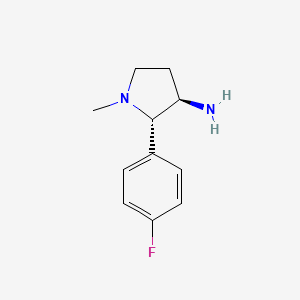

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973054.png)
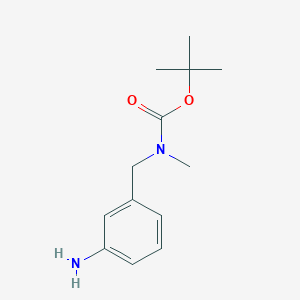
![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
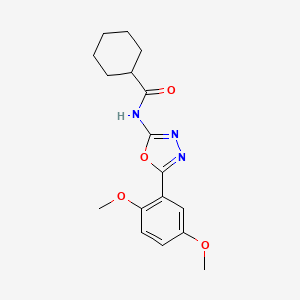
![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)